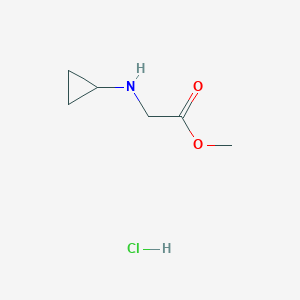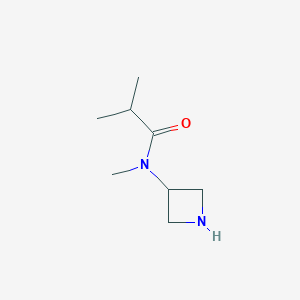
Methyl 2-(cyclopropylamino)acetate hydrochloride
Overview
Description
“Methyl 2-(cyclopropylamino)acetate hydrochloride” (CAS No. 182291-97-0) is a chemical compound that has received significant attention in recent years due to its unique physical and chemical properties . It is a derivative of acetic acid.
Molecular Structure Analysis
The molecular formula of “Methyl 2-(cyclopropylamino)acetate hydrochloride” is C6H12ClNO2 . The InChI code is 1S/C6H11NO2/c1-9-6(8)4-7-5-2-3-5/h5,7H,2-4H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(cyclopropylamino)acetate hydrochloride” has a molecular weight of 165.62 . It is a solid at room temperature .Scientific Research Applications
Neuropharmacological Research :
- Studies have investigated the effects of N-methyl-D-aspartate (NMDA) receptor antagonists, like ketamine, on depression, highlighting the potential role of similar compounds in treating mood disorders (Berman et al., 2000). These findings suggest that compounds targeting the NMDA receptor could have significant implications for developing new antidepressant therapies.
Genetic Studies and Drug Metabolism :
- Research on arylamine N-acetyltransferase (NAT2) mutations and their effect on drug metabolism provides critical insights into individual variations in drug response and toxicity (Cascorbi et al., 1995). Understanding such genetic factors is crucial for personalized medicine, including the development and application of compounds like Methyl 2-(cyclopropylamino)acetate hydrochloride.
Occupational Health and Safety :
- Studies on workplace exposures, such as those involving solvents in nail salons, underscore the importance of assessing and mitigating the health risks associated with chemical compounds (Quach et al., 2011). These investigations can inform safer practices and regulations in industries that use or produce chemical compounds, including Methyl 2-(cyclopropylamino)acetate hydrochloride.
Clinical Trials and Therapeutic Applications :
- The exploration of drug efficacy and safety through clinical trials, such as those for methylprednisolone in treating sciatica (Carette et al., 1997), is vital for understanding the therapeutic potential of new compounds. Such research can pave the way for developing novel treatments for a range of conditions.
Safety And Hazards
properties
IUPAC Name |
methyl 2-(cyclopropylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-7-5-2-3-5;/h5,7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJWZPHBWGMRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyclopropylamino)acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-ol](/img/structure/B1530360.png)








![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,6-dimethyl-4-pyrimidinamine](/img/structure/B1530371.png)